N,N'-propane-1,2-diylbis(3-cyclopentylpropanamide)
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Overview
Description
N,N’-propane-1,2-diylbis(3-cyclopentylpropanamide) is an organic compound characterized by its unique structure, which includes a propane-1,2-diyl backbone and two cyclopentylpropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(3-cyclopentylpropanamide) typically involves the reaction of propane-1,2-diamine with 3-cyclopentylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds. The reaction is conducted under an inert atmosphere, often nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Solvent selection and purification steps are also critical to achieving the desired product quality. Common solvents used include dichloromethane (DCM) and tetrahydrofuran (THF), which are later removed through distillation or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(3-cyclopentylpropanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH⁻) or amines replace the amide group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary or secondary amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N,N’-propane-1,2-diylbis(3-cyclopentylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(3-cyclopentylpropanamide) involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclopentyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-ethane-1,2-diylbis(3-cyclopentylpropanamide)
- N,N’-butane-1,2-diylbis(3-cyclopentylpropanamide)
- N,N’-propane-1,2-diylbis(3-cyclohexylpropanamide)
Uniqueness
N,N’-propane-1,2-diylbis(3-cyclopentylpropanamide) is unique due to its specific structural features, such as the propane-1,2-diyl backbone and the cyclopentyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized uses.
Properties
Molecular Formula |
C19H34N2O2 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[2-(3-cyclopentylpropanoylamino)propyl]propanamide |
InChI |
InChI=1S/C19H34N2O2/c1-15(21-19(23)13-11-17-8-4-5-9-17)14-20-18(22)12-10-16-6-2-3-7-16/h15-17H,2-14H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
WPWNEKPCNHDZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCC1CCCC1)NC(=O)CCC2CCCC2 |
Origin of Product |
United States |
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